molecular formula C17H25N3O5 B2373738 Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate CAS No. 2034299-35-7

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

Cat. No. B2373738
CAS RN: 2034299-35-7
M. Wt: 351.403
InChI Key: PPCZQYTVWFJEBT-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate, also known as THF-NECA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. THF-NECA belongs to the class of adenosine receptor agonists, which are known to have various biochemical and physiological effects in the body.

Scientific Research Applications

Synthetic Methods and Intermediates Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate is a compound involved in various synthetic pathways, serving as an intermediate for producing other chemically active molecules. A study elaborates on the preparation process involving tert-butyl carbamates, emphasizing the protection of amino groups using di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps to yield targeted carbamate derivatives (Wu, 2011). Another research focuses on the mild and efficient one-pot Curtius rearrangement for producing Boc-protected amines, highlighting a versatile method compatible with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Crystallography and Molecular Structure The compound and its derivatives have been studied for their crystallographic characteristics to understand their structural properties better. Research on Boc-AzAla-Ala-OMe, a related compound, provides insights into its molecular structure, showing an extended conformation stabilized by intermolecular hydrogen bonding, which is crucial for its application in foldamer studies (Abbas et al., 2009).

Applications in Protease Inhibitors A significant application of tert-butyl carbamate derivatives is in the development of protease inhibitors. A study demonstrates the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for novel β-secretase inhibitors, utilizing asymmetric syn- and anti-aldol reactions to set stereogenic centers (Ghosh et al., 2017).

Photoredox Catalysis Recent advancements include the use of tert-butyl carbamate derivatives in photoredox catalysis, where a reported study highlights a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method establishes a cascade pathway for assembling 3-aminochromones under mild conditions, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(22)20-9-8-18-14(21)13-5-4-7-19-15(13)24-12-6-10-23-11-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,18,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCZQYTVWFJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)ethyl)carbamate

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